Ethyl 2-chloro-4-methyl-3-oxopentanoate
Description
Ethyl 2-chloro-4-methyl-3-oxopentanoate is a β-ketoester derivative characterized by a pentanoate backbone substituted with a chlorine atom at position 2, a methyl group at position 4, and a ketone group at position 3. Its molecular formula is C₈H₁₁ClO₃, with a molecular weight of approximately 190.45 g/mol (calculated based on atomic masses).
Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-chloro-4-methyl-3-oxopentanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13ClO3/c1-4-12-8(11)6(9)7(10)5(2)3/h5-6H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUWPEXCKPSIEIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(=O)C(C)C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35391-60-7 | |
| Record name | ethyl 2-chloro-4-methyl-3-oxopentanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-chloro-4-methyl-3-oxopentanoate can be synthesized through the chlorination of 4-methyl-3-oxopentanoic acid ethyl ester. A common method involves the use of sulfuryl chloride in dichloromethane as the chlorinating agent. The reaction is typically carried out at low temperatures to control the reactivity and ensure the selective chlorination of the desired position .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-chloro-4-methyl-3-oxopentanoate undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide or ammonia in anhydrous conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Oxidation: Potassium permanganate in aqueous or acidic conditions.
Major Products Formed
Nucleophilic substitution: Formation of substituted esters or amides.
Reduction: Formation of ethyl 2-chloro-4-methyl-3-hydroxypentanoate.
Oxidation: Formation of ethyl 2-chloro-4-methyl-3-oxopentanoic acid.
Scientific Research Applications
Ethyl 2-chloro-4-methyl-3-oxopentanoate is utilized in various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of intermediates for active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of ethyl 2-chloro-4-methyl-3-oxopentanoate involves its reactivity towards nucleophiles and electrophiles. The chlorine atom, being an electron-withdrawing group, makes the carbonyl carbon more susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations to introduce different functional groups into the molecule. The ketone group also participates in reduction and oxidation reactions, further expanding its utility in organic synthesis.
Comparison with Similar Compounds
Data Tables
Table 1: Comparative Physicochemical Properties
| Property | This compound | Ethyl 4-oxopentanoate | Ethyl 2-acetyl-3-oxopentanoate |
|---|---|---|---|
| Molecular Formula | C₈H₁₁ClO₃ | C₇H₁₀O₃ | C₉H₁₄O₄ |
| Molecular Weight (g/mol) | 190.45 | 144.17 | 186.20 |
| Boiling Point (°C) | ~210–220 | 205–206 | Not reported |
| Key Functional Groups | Cl, CH₃, ketone | Ketone | Acetyl, ketone |
Biological Activity
Ethyl 2-chloro-4-methyl-3-oxopentanoate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, biochemical pathways, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula C8H15ClO2 and a molecular weight of approximately 174.66 g/mol. The compound features a chloro group, which is crucial for its biological interactions, and a keto group that enhances its reactivity.
The primary mechanism of action for this compound involves its interaction with various enzymes in metabolic pathways. It has been shown to interact with hydroxylamine, which plays a significant role in the formation of oximes and hydrazones. The irreversible formation of these products can lead to alterations in biochemical pathways, making the compound a candidate for pharmaceutical applications.
Biological Activity
1. Antimicrobial Activity:
Research indicates that derivatives of this compound exhibit varying degrees of antimicrobial activity. For instance, studies have demonstrated that compounds with similar structures can inhibit the growth of bacteria and fungi by targeting specific metabolic enzymes .
2. Anticancer Potential:
this compound has shown promise in anticancer research. In vitro studies have reported its efficacy against various cancer cell lines, including breast cancer (MCF-7) and cervical cancer (HeLa). The compound's ability to inhibit cell proliferation suggests potential therapeutic applications in oncology .
3. Anti-inflammatory Effects:
The compound has also been investigated for its anti-inflammatory properties. It appears to modulate inflammatory pathways, potentially offering benefits in treating inflammatory diseases .
Case Studies
Several studies have highlighted the biological activities of this compound:
Pharmacokinetics
The pharmacokinetic profile of this compound suggests moderate solubility in water and compatibility with various solvents such as glacial acetic acid. These properties are critical for drug formulation and delivery systems.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Ethyl 2-chloro-4-methyl-3-oxopentanoate?
- Methodological Answer : this compound can be synthesized via condensation reactions. A typical approach involves reacting a β-keto ester (e.g., ethyl 2-methyl-3-oxobutanoate) with a halogenated reagent (e.g., ethyl bromoacetate) under reflux conditions. For example, a similar compound (ethyl 3-methyl-3-ethoxycarbonyl-4-oxopentanoate) was synthesized at 102°C (3 mm Hg) with a 50% yield . Subsequent chlorination steps may employ reagents like PCl₃ or SOCl₂. Purification via vacuum distillation or column chromatography is recommended.
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : To identify proton environments (e.g., methyl, chloro, and ester groups) and carbon backbone.
- IR Spectroscopy : To confirm carbonyl (C=O, ~1700–1750 cm⁻¹) and ester (C-O, ~1200 cm⁻¹) functionalities.
- Mass Spectrometry (MS) : For molecular ion ([M⁺]) and fragmentation patterns. For instance, a related compound (3-methyl-4-oxopentanoic acid) showed key fragments at m/z 112 (M⁺) and 97 (base peak) .
Q. How can researchers purify this compound effectively?
- Methodological Answer :
- Distillation : Use fractional or vacuum distillation (e.g., 3 mm Hg) to isolate the product from side compounds.
- Column Chromatography : Employ silica gel with a hexane/ethyl acetate gradient to separate polar impurities.
- Recrystallization : Use solvents like ethanol or diethyl ether for final purification.
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and regioselectivity?
- Methodological Answer :
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to enhance electrophilic substitution at the desired position.
- Solvent Effects : Polar aprotic solvents (e.g., DMF) may stabilize intermediates and improve reaction kinetics.
- Temperature Control : Lower temperatures (0–5°C) can minimize side reactions during halogenation steps.
- Stoichiometry Adjustments : Optimize molar ratios of reactants (e.g., 1:1.2 for ketone:halogenated reagent) to reduce unreacted starting material .
Q. What strategies resolve overlapping signals in NMR analysis?
- Methodological Answer :
- 2D NMR Techniques : Use COSY (homonuclear correlation) or HSQC (heteronuclear single-quantum coherence) to assign overlapping proton and carbon signals.
- Solvent Selection : Deuterated DMSO or CDCl₃ may improve signal separation due to varying solvent polarity.
- Variable Temperature NMR : Adjusting temperature (e.g., 25°C to 40°C) can alter rotational barriers and split broad peaks.
Q. How should researchers address contradictory data in synthesis yields?
- Methodological Answer :
- Reproducibility Checks : Verify reagent purity (e.g., anhydrous conditions for LiAlH₄ reductions) .
- Side Reaction Analysis : Use GC-MS or TLC to detect byproducts (e.g., diastereomers or oxidation products).
- Parameter Optimization : Systematically vary reaction time, temperature, and stirring rates. For example, extended reflux times (12–24 hrs) might improve conversion .
Safety and Handling Considerations
- Waste Management : Store chemical waste separately and dispose via certified hazardous waste services to comply with environmental regulations .
- Protective Equipment : Use gloves, lab coats, and fume hoods during synthesis to avoid skin/eye contact with reactive intermediates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
